molecular formula C9H18O5S B13812800 (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate

(S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate

Cat. No.: B13812800
M. Wt: 238.30 g/mol
InChI Key: GIOVRQBCRWFSHS-VIFPVBQESA-N
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Description

(S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate is an organic compound that belongs to the class of dioxolanes. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

    Introduction of the ethanol group: The dioxolane intermediate is then reacted with an appropriate alcohol, such as ethanol, under acidic conditions to introduce the ethanol group.

    Methanesulfonation: The final step involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or other reduced forms.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines, thiols derivatives.

Scientific Research Applications

(S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

    ®-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate: The enantiomer of the compound, with a mirror-image structure.

    2,2,4-Trimethyl-1,3-dioxolane-4-ethanol: The non-methanesulfonated version of the compound.

    2,2,4-Trimethyl-1,3-dioxolane-4-methanol: A similar compound with a methanol group instead of ethanol.

Comparison:

    Chirality: The (S)-enantiomer has specific stereochemical properties that differentiate it from the ®-enantiomer.

    Functional Groups: The presence of the methanesulfonate group in (S)-2,2,4-Trimethyl-1,3-dioxolane-4-ethanol methanesulfonate provides unique reactivity compared to its non-methanesulfonated counterparts.

    Applications: The specific structure and functional groups of this compound make it suitable for specialized applications in synthesis and research.

Properties

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

IUPAC Name

2-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]ethyl methanesulfonate

InChI

InChI=1S/C9H18O5S/c1-8(2)12-7-9(3,14-8)5-6-13-15(4,10)11/h5-7H2,1-4H3/t9-/m0/s1

InChI Key

GIOVRQBCRWFSHS-VIFPVBQESA-N

Isomeric SMILES

C[C@@]1(COC(O1)(C)C)CCOS(=O)(=O)C

Canonical SMILES

CC1(OCC(O1)(C)CCOS(=O)(=O)C)C

Origin of Product

United States

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